molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0

Eicosasphinganine

Cat. No. B150520
CAS RN: 24006-62-0
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eicosanoids and Cancer

Eicosanoids are a group of biologically active lipids, including prostaglandins and leukotrienes, which play a significant role in various pathological processes such as inflammation and cancer. They are involved in the complex interactions between transformed epithelial cells and the surrounding stromal cells, which are crucial for understanding tumor evolution, progression, and metastasis. The molecular mechanisms of eicosanoids in cancer progression are essential for developing effective cancer chemopreventive and therapeutic agents .

Arachidonic Acid-Derived Eicosanoids

Arachidonic acid-derived eicosanoids are a complex family of lipid mediators that regulate a wide range of physiological responses and pathological processes. They are produced by various cell types through distinct enzymatic pathways and act on target cells via specific G-protein-coupled receptors. These eicosanoids are known to regulate immunopathological processes, including inflammatory responses, chronic tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders .

Cardiac Eicosanoids in Ischemia and Reperfusion

Eicosanoids, primarily derived from arachidonic acid, are synthesized by the heart or released from accumulating neutrophils under pathological conditions. They have pharmacological actions that could be important in the initiation or modulation of various cardiac diseases, including ischemic heart disease. Studies have documented the relevance of endogenously synthesized arachidonic acid metabolites and the consequences of modulating eicosanoid synthesis through pharmacological or dietary means on cardiac injury in experimental or clinical situations .

Eicosapentaenoic Acid and Thrombosis Prevention

Eicosapentaenoic acid (EPA) does not induce platelet aggregation, unlike arachidonic acid, due to the formation of thromboxane A3, which lacks platelet aggregating properties. EPA can also be utilized by the vessel wall to produce an anti-aggregating substance, suggesting that high levels of EPA and low levels of arachidonic acid could lead to an antithrombotic state. This is supported by the low incidence of myocardial infarction and a tendency to bleed in populations with high dietary EPA, such as Eskimos .

Generation and Detection of Eicosanoids in Mammalian Cells

Eicosanoids are generated by the oxidation of arachidonic acid and are involved in physiological signaling across all organ systems. Their synthesis in mammalian cells is carried out by three primary enzymatic pathways: lipoxygenase, cyclooxygenase, and cytochrome P450. Dysregulation of eicosanoids is central to numerous pathological states, including cancer and inflammation. Advances in mass spectrometry have improved the detection and analysis of eicosanoids, making their study more accessible for research .

Scientific Research Applications

Eicosasphinganine, also known as D-erythro-Sphinganine C20 chain, is a type of sphingosine and is part of the larger and complex group of lipids known as sphingolipids . Here are some potential applications based on the general characteristics of sphingolipids and the limited information available specifically on Eicosasphinganine:

  • Lipid Biochemistry

    • Sphingolipids, including Eicosasphinganine, are constituents of cellular membranes . They could be used in studies related to cell membrane structure and function.
  • Immunology

    • Certain groups of sphingolipids exhibit immunological activity . Eicosasphinganine could potentially be used in immunological studies.
  • Metabolic Studies

    • A study has investigated the metabolic pathways of Eicosasphinganine in adult rats . This suggests potential use in metabolic studies.
  • Neuroscience

    • Sphingolipids, including Eicosasphinganine, are known to play a role in the nervous system . They could potentially be used in neuroscience research.
  • Cancer Research

    • Some sphingolipids have been implicated in cancer biology . Eicosasphinganine could potentially be used in cancer research.
  • Pharmaceutical Research

    • Given the role of sphingolipids in various biological processes, Eicosasphinganine could potentially be used in the development of new drugs .

Future Directions

The future directions of Eicosasphinganine research could involve further investigation into its metabolic pathways and its role in various cellular processes. This could potentially lead to the development of more effective targeted anti-leishmaniasis drugs .

properties

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosasphinganine

CAS RN

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eicosasphinganine
Reactant of Route 2
Eicosasphinganine
Reactant of Route 3
Eicosasphinganine
Reactant of Route 4
Eicosasphinganine
Reactant of Route 5
Eicosasphinganine
Reactant of Route 6
Eicosasphinganine

Citations

For This Compound
87
Citations
W STOFFEL, A SCHEID - 1969 - degruyter.com
… l-3H2] eicosasphinganine are described. The metabolic pathways of eicosasphinganine and its … Intravenously injected [3-14C] eicosasphinganine rapidly liberates 14CC> 2 and [1-14C]-…
Number of citations: 9 www.degruyter.com
M Aureli, L Mauri, EV Carsana, D Dobi… - Glycobiology of the …, 2022 - Springer
… different proportions and in spatiotemporal- dependent manner during neuronal development, and are necessary for the first step in the synthesis of sphinganine and eicosasphinganine…
Number of citations: 1 link.springer.com
M Aureli, M Samarani, V Murdica, L Mauri… - Glycobiology of the …, 2014 - Springer
… 1997a) and are necessary for the first step in the synthesis of sphinganine and eicosasphinganine, respectively. The biosynthetic process leading to ceramide is shown in Fig. 10.3. …
Number of citations: 23 link.springer.com
P Zhong, Y Chen, Q Yu, A Zhu, Y Wang - Analytical Letters, 2019 - Taylor & Francis
High-throughput ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry was combined with chemometric tools for the rapid determination of polar …
Number of citations: 6 www.tandfonline.com
B Weiss, RL Stiller, R Cecil, M Jack - Lipids, 1973 - Wiley Online Library
Ceramides and cerebrosides isolated fromPhycomyces blakesleeanus andFusarium lini together comprise ca. 0.2–0.3% of the cell dry weight, which is ca. 7–8% of the wet weight. The …
Number of citations: 29 aocs.onlinelibrary.wiley.com
AH Merrill Jr, E Wang, RE Mullins, WCL Jamison… - Analytical …, 1988 - Elsevier
… the amount of sphingosine was calculated from the ratio of the fluorescence of the unknown to that of the eicosasphinganine. For liver alone, the sphingosine fluorescence was …
Number of citations: 376 www.sciencedirect.com
BS Wright, JW Snow, TC O'Brien, DV Lynch - Archives of Biochemistry and …, 2003 - Elsevier
… d-erythro-Eicosasphinganine, the 20-carbon analog of sphinganine, effectively … eicosasphinganine not differing significantly from that using sphinganine. Although …
Number of citations: 36 www.sciencedirect.com
DV Lynch - Food Chemistry, 2022 - Elsevier
… After adding 1.5 ml of 0.5 N HCl/methanol (prepared fresh every 3–5 days) and 400 pmoles of d20:0 internal standard (20 µl of 20 µM eicosasphinganine (Avanti Polar Lipids) in MeOH), …
Number of citations: 3 www.sciencedirect.com
C Rodriguez-Lafrasse, R Rousson, PG Pentchev… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… An internal standard of galactosylsphingosine or eicosasphinganine was added to the initial lipid extract homogenate (200 pmol/sample). Saponification of acylglycerolipids was …
Number of citations: 95 www.sciencedirect.com
GS Shephard, L Van der Westhuizen, PG Thiel… - Toxicon, 1996 - Elsevier
… Analytical recoveries were corrected by the use of eicosasphinganine … can be measured without the use of the eicosasphinganine internal standard, which is not commercially available. …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.